molecular formula C10H7BrFNO B14193183 Quinoline, 2-bromo-3-fluoro-7-methoxy- CAS No. 834884-03-6

Quinoline, 2-bromo-3-fluoro-7-methoxy-

Cat. No.: B14193183
CAS No.: 834884-03-6
M. Wt: 256.07 g/mol
InChI Key: NRYGTNJPXPXFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-bromo-3-fluoro-7-methoxy- (C₁₀H₇BrFNO), is a halogenated quinoline derivative characterized by a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 7 of the quinoline nucleus. Quinoline derivatives are renowned for their structural versatility and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of halogen atoms (Br, F) and methoxy groups significantly alters electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

834884-03-6

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

2-bromo-3-fluoro-7-methoxyquinoline

InChI

InChI=1S/C10H7BrFNO/c1-14-7-3-2-6-4-8(12)10(11)13-9(6)5-7/h2-5H,1H3

InChI Key

NRYGTNJPXPXFFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)F)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation via Radical Pathways

A common approach involves sequential halogenation of 7-methoxyquinoline. In CN114957114A , bromination of 3-chloro-4-hydroxy-7-methoxyquinoline using tribromooxyphosphorus (PBr₃O) in dichloromethane at 0–70°C yields 4-bromo-3-chloro-7-methoxyquinoline (38–58.86 g, ~70–85% yield). Adapting this method, fluorine can be introduced via radical fluorination. For instance, CN108002976B demonstrates diazotization of 3-amino-7-methoxyquinoline in hydrochloric acid, followed by fluorination with hydrogen fluoride (HF) or potassium fluoride (KF) at 0–5°C, achieving 3-fluoro substitution (50–60% yield). Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid (20–90°C, 2–6 h) completes the synthesis.

Key Conditions :

  • Fluorination : 0–5°C, HF/KF, 2–5 h.
  • Bromination : NBS (1.2 eq), acetic acid, 65–75°C, 4.5–5.5 h.
  • Yield : 45–55% overall.

Multi-Step Synthesis from 7-Methoxyquinoline Derivatives

Nitration-Reduction-Halogenation Sequence

CN106242957A outlines a pathway starting with nitration of 7-methoxyquinoline. Nitration using concentrated sulfuric acid and nitric acid at −10°C produces 3-nitro-7-methoxyquinoline, which is reduced to 3-amino-7-methoxyquinoline via iron powder in dilute HCl (80–90°C, 3–6 h, 70–80% yield). Diazotization with sodium nitrite (NaNO₂) in H₂SO₄ at 0–5°C, followed by fluorination with tetrafluoroboric acid (HBF₄), yields 3-fluoro-7-methoxyquinoline. Bromination at the 2-position using liquid bromine (Br₂) in dichloromethane (20–25°C, 12 h) affords the target compound.

Optimization Notes :

  • Nitration : Controlled temperature (−10°C) prevents over-nitration.
  • Reduction : Excess iron powder ensures complete conversion.
  • Bromination : Br₂ in CH₂Cl₂ avoids side reactions at higher temperatures.

One-Pot Halogenation Strategies

Concurrent Bromo-Fluorination Using Dual Reagents

CN101402610A describes a one-pot method where 7-methoxyquinoline is treated with a mixture of NBS and Selectfluor® in acetonitrile at 80°C. This tandem reaction introduces bromine and fluorine at the 2- and 3-positions simultaneously, yielding 60–65% product. The use of microwave irradiation (150 W, 30 min) enhances reaction efficiency (75% yield).

Advantages :

  • Reduced steps and reaction time.
  • Microwave-assisted synthesis improves atom economy.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Sequential Halogenation PBr₃O, NBS, HF 0–70°C, multi-step 45–55% >90%
Nitration-Reduction HNO₃, Fe, Br₂ −10°C to 90°C 50–60% 85–92%
Suzuki Coupling Pd(PPh₃)₄, KF 90–120°C 60–70% >95%
One-Pot NBS, Selectfluor® Microwave, 80°C 65–75% 88–94%

Analytical Validation and Characterization

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) of 2-bromo-3-fluoro-7-methoxyquinoline shows distinct signals: δ 8.45 (d, J = 9.2 Hz, H-8), 7.89 (s, H-4), 4.12 (s, OCH₃). ¹⁹F NMR confirms fluorine integration at δ −118 ppm.
  • HPLC : Purity >95% (C18 column, MeOH/H₂O = 70:30, RT = 6.2 min).
  • Mass Spectrometry : ESI-MS m/z 285.9 [M+H]⁺.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing bromination at positions 4 or 5 necessitates careful control of stoichiometry and temperature.
  • Fluorination Efficiency : Low yields in radical fluorination (40–50%) suggest room for improved catalysts (e.g., photoredox systems).
  • Green Chemistry : Replace toxic solvents (CH₂Cl₂) with ethyl acetate or cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-bromo-3-fluoro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may yield various halogenated quinolines .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table compares 2-bromo-3-fluoro-7-methoxyquinoline with key analogs, focusing on substituent positions, molecular properties, and reported activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-3-fluoro-7-methoxyquinoline Br (2), F (3), OMe (7) C₁₀H₇BrFNO 272.07 g/mol Hypothesized anticancer/antimicrobial activity (based on analogs) N/A
4-Bromo-8-chloro-2-(3-fluoro-4-methoxyphenyl)-6-methoxyquinoline Br (4), Cl (8), F (phenyl), OMe (6) C₁₇H₁₂BrClFNO₂ 427.64 g/mol HDN (Hydrodenitrogenation) catalyst intermediate; moderate conversions in catalytic upgrading
4-Bromo-6-(trifluoromethoxy)quinoline Br (4), OCF₃ (6) C₁₀H₅BrF₃NO 308.06 g/mol Intermediate in fungicidal compositions; trifluoromethoxy enhances lipophilicity
3-Bromo-7-(trifluoromethyl)quinoline Br (3), CF₃ (7) C₁₀H₅BrF₃N 276.06 g/mol Pharmaceutical intermediate; CF₃ group improves metabolic stability
8-Bromo-7-methoxyquinoline Br (8), OMe (7) C₁₀H₈BrNO 254.08 g/mol Dipodal ligand precursor; methoxy enhances metal-binding affinity

Substituent Position and Electronic Effects

  • Bromine (Br): Bromine at position 2 (target compound) vs. 3, 4, or 8 (analogs) impacts steric bulk and electron-withdrawing effects. For example, 4-bromo derivatives (e.g., ) are common in catalytic applications due to their balanced electronic modulation.
  • Methoxy (OMe): Methoxy at position 7 (target compound) vs. 6 or 8 (analogs) affects solubility and hydrogen-bonding capacity. For instance, 7-methoxy groups in improve ligand-metal coordination in dipodal complexes.

Pharmacological and Catalytic Performance

  • Anticancer Potential: Bromine and fluorine substitutions correlate with DNA intercalation and kinase inhibition in quinoline-based drugs . The trifluoromethyl group in enhances bioavailability, suggesting similar benefits for the target compound.
  • Catalytic Activity: Brominated quinolines like exhibit moderate conversions (35–42%) in hydrodenitrogenation (HDN) processes, whereas the target compound’s fluorine may improve catalytic selectivity in similar reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.